Cas no 989-81-1 (PicrosideⅠ)
PicrosideⅠ structure
Product Name:PicrosideⅠ
CAS-Nr.:989-81-1
MF:C29H38N2O3
MW:462.623628139496
CID:823020
Update Time:2024-02-01
PicrosideⅠ Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- PicrosideⅠ
- PicrosideI
- PicrosideⅡ
- 1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-Hexadecahydro-1,11-dihydroxy-2,10a,12a-trimethyl-8-phenylcyclopenta[7,8]phenanthro[2,3-c]pyrazol-1-yl methyl ketone
- PubChem ID: 131888553
- Ketone, 1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydro-1,11-dihydroxy-2,10a,12a-trimethyl-8-phenylcyclopenta[7,8]phenanthro[2,3-c]pyrazol-1-yl methyl (7CI,8CI)
-
- Inchi: 1S/C29H38N2O3/c1-17-12-23-22-11-10-20-13-24-19(16-31(30-24)21-8-6-5-7-9-21)14-27(20,3)26(22)25(33)15-28(23,4)29(17,34)18(2)32/h5-9,16-17,20,22-23,25-26,33-34H,10-15H2,1-4H3
- InChI-Schlüssel: FJRMNXOMVIVJGP-UHFFFAOYSA-N
- Lächelt: C(C1(O)C2(C)C(CC1C)C1CCC3C(C)(C1C(O)C2)CC1=CN(C2=CC=CC=C2)N=C1C3)(C)=O
Berechnete Eigenschaften
- Genaue Masse: 462.28800
Experimentelle Eigenschaften
- Dichte: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 617.6±55.0 °C(Predicted)
- Löslichkeit: Insuluble (7.9E-4 g/L) (25 ºC),
- PSA: 75.35000
- LogP: 4.36660
- pka: 12.91±0.70(Predicted)
PicrosideⅠ Verwandte Literatur
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
989-81-1 (PicrosideⅠ) Verwandte Produkte
- 64461-95-6(Picroside III)
- 27409-30-9(PICROSIDE I)
- 39012-20-9(Picroside II)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Empfohlene Lieferanten
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge